(2-(Trifluoromethyl)pyrimidin-5-yl)methanol

Descripción general

Descripción

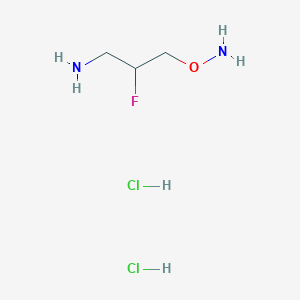

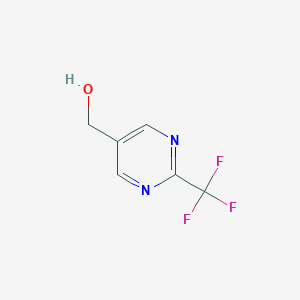

“(2-(Trifluoromethyl)pyrimidin-5-yl)methanol” is a chemical compound with the molecular formula C6H5F3N2O . It has a molecular weight of 178.11 g/mol . The IUPAC name for this compound is [2-(trifluoromethyl)pyrimidin-5-yl]methanol .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H5F3N2O/c7-6(8,9)5-10-1-4(3-12)2-11-5/h1-2,12H,3H2 . The canonical SMILES structure is C1=C(C=NC(=N1)C(F)(F)F)CO .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a topological polar surface area of 46 Ų and a complexity of 142 . It has one hydrogen bond donor count and six hydrogen bond acceptor counts .Aplicaciones Científicas De Investigación

Use as a Pharmaceutical Intermediate

Field

Pharmaceutical Chemistry

Application

“(2-(Trifluoromethyl)pyrimidin-5-yl)methanol” is used as a pharmaceutical intermediate . An intermediate is a substance produced during the synthesis of an end product, which is further reacted to produce that product. In this case, “(2-(Trifluoromethyl)pyrimidin-5-yl)methanol” could be used in the synthesis of various pharmaceutical drugs.

Method of Application

The specific method of application would depend on the end product being synthesized. Typically, this compound would be reacted with other reagents under controlled conditions to produce the desired pharmaceutical compound.

Results or Outcomes

The outcome of using this intermediate would be the production of a pharmaceutical compound. The specific results, including any quantitative data or statistical analyses, would depend on the particular synthesis process and the end product being produced.

Use in Synthesis of Boronic Acid Derivatives

Field

Organic Chemistry

Application

“(2-(Trifluoromethyl)pyrimidin-5-yl)methanol” could potentially be used in the synthesis of boronic acid derivatives . Boronic acids are important compounds in organic chemistry and medicinal chemistry, as they are used in various chemical reactions and in the synthesis of pharmaceuticals.

Method of Application

The specific method of application would depend on the specific boronic acid derivative being synthesized. Typically, this would involve a reaction between “(2-(Trifluoromethyl)pyrimidin-5-yl)methanol” and a boron-containing reagent.

Results or Outcomes

The outcome of this application would be the production of a boronic acid derivative. The specific results, including any quantitative data or statistical analyses, would depend on the particular synthesis process and the specific boronic acid derivative being produced.

Use in Biological and Chemical Functions

Field

Biochemistry and Medicinal Chemistry

Application

Compounds containing the trifluoromethyl group, such as “(2-(Trifluoromethyl)pyrimidin-5-yl)methanol”, can perform a wide range of biological and chemical functions . These could potentially include acting as enzyme inhibitors, receptor agonists or antagonists, or other bioactive roles.

Method of Application

The method of application would depend on the specific biological or chemical function being studied. This could involve in vitro biochemical assays, cell-based assays, or in vivo animal studies.

Results or Outcomes

The results or outcomes would depend on the specific biological or chemical function being studied. This could include data on enzyme inhibition, receptor binding, cell viability, or other relevant endpoints.

Use in Synthesis of Pyrimidine Derivatives

Field

Medicinal Chemistry

Application

“(2-(Trifluoromethyl)pyrimidin-5-yl)methanol” could potentially be used in the synthesis of pyrimidine derivatives . Pyrimidine derivatives have been shown to have various biological activities, including acting as inhibitors for certain types of growth factors .

Safety And Hazards

Propiedades

IUPAC Name |

[2-(trifluoromethyl)pyrimidin-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O/c7-6(8,9)5-10-1-4(3-12)2-11-5/h1-2,12H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXTLPDJYINUPDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(Trifluoromethyl)pyrimidin-5-yl)methanol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,cis-(9CI)](/img/structure/B150875.png)

![(2R,3R)-2-benzhydryl-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B150903.png)